(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is an intermediate used to prepare a δ-opioid antagonists/μ-opioid agonists used in potential therapy for diarrhea-predominant irritable bowel syndrome (IBS-d).

Brand Name: Vulcanchem
CAS No.: 864825-23-0
VCID: VC0103835
InChI: InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1
SMILES: CC(C1=NC=C(N1)C2=CC=CC=C2)N
Molecular Formula: C11H13N3
Molecular Weight: 187.246

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

CAS No.: 864825-23-0

Cat. No.: VC0103835

Molecular Formula: C11H13N3

Molecular Weight: 187.246

* For research use only. Not for human or veterinary use.

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine - 864825-23-0

Specification

Description (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is an intermediate used to prepare a δ-opioid antagonists/μ-opioid agonists used in potential therapy for diarrhea-predominant irritable bowel syndrome (IBS-d).

CAS No. 864825-23-0
Molecular Formula C11H13N3
Molecular Weight 187.246
IUPAC Name (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine
Standard InChI InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1
Standard InChI Key XQFMQMXJXWTGON-QMMMGPOBSA-N
SMILES CC(C1=NC=C(N1)C2=CC=CC=C2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator